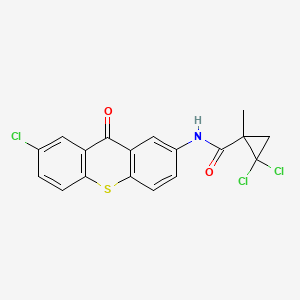![molecular formula C16H9FN4O2S B11463391 3-(2H-1,3-Benzodioxol-5-yl)-6-(2-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11463391.png)
3-(2H-1,3-Benzodioxol-5-yl)-6-(2-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-6-(2-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a fluorophenyl group, and a triazolothiadiazole core. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-6-(2-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid hydrazide with 2-fluorobenzoyl chloride to form the corresponding hydrazone intermediate. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazolothiadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolothiadiazole core, potentially yielding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-6-(2-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-6-(2-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. For example, its interaction with kinases can interfere with cell signaling pathways, potentially leading to anticancer effects.
Comparison with Similar Compounds
- 3-(2H-1,3-Benzodioxol-5-yl)-6-(4-chlorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole
Comparison: Compared to its analogs, 3-(2H-1,3-Benzodioxol-5-yl)-6-(2-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole exhibits unique properties due to the presence of the fluorophenyl group. This fluorine substitution can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H9FN4O2S |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9FN4O2S/c17-11-4-2-1-3-10(11)15-20-21-14(18-19-16(21)24-15)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2 |
InChI Key |
PEXRHCLPNJIEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11463308.png)
![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11463316.png)
![tert-butyl N-[2-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B11463317.png)
![4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11463323.png)
![9-(7-methoxy-1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11463324.png)
![3-[(4-Chlorophenyl)carbonyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11463337.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B11463352.png)
![3,3-dimethyl-8-(morpholin-4-yl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11463358.png)
![7-(3-fluorophenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11463367.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11463370.png)
![1-(2,3-dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11463373.png)
![N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]-4-methoxybenzamide](/img/structure/B11463383.png)
![3,5-dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11463395.png)
